molecular formula C15H11F3O3 B15058777 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid

2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid

Cat. No.: B15058777
M. Wt: 296.24 g/mol
InChI Key: KZPJTWXWGFANBO-UHFFFAOYSA-N
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Description

2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a cyclopropanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl furan intermediate. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclopropanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropanecarboxylic acid moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)9-3-1-2-8(6-9)12-4-5-13(21-12)10-7-11(10)14(19)20/h1-6,10-11H,7H2,(H,19,20)

InChI Key

KZPJTWXWGFANBO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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